molecular formula C8H7IN4 B040322 5-Iodoquinazoline-2,4-diamine CAS No. 119584-76-8

5-Iodoquinazoline-2,4-diamine

Cat. No.: B040322
CAS No.: 119584-76-8
M. Wt: 286.07 g/mol
InChI Key: SUZLYYOTNUWNLR-UHFFFAOYSA-N
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Description

5-Iodoquinazoline-2,4-diamine: is an organic compound with the molecular formula C8H7IN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of iodine and amino groups at specific positions on the quinazoline ring imparts unique chemical properties to this compound .

Scientific Research Applications

Chemistry: 5-Iodoquinazoline-2,4-diamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinazoline derivatives have shown promise in the development of anticancer, antiviral, and anti-inflammatory agents .

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinazoline-2,4-diamine typically involves the iodination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Iodoquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinazolines.

    Oxidation Reactions: Products include quinazoline oxides.

    Coupling Reactions: Products include biaryl quinazolines.

Comparison with Similar Compounds

  • 2,4-Diaminoquinazoline
  • 5-Bromoquinazoline-2,4-diamine
  • 5-Chloroquinazoline-2,4-diamine

Comparison: 5-Iodoquinazoline-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and coupling reactions compared to its bromo and chloro analogs. Additionally, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is valuable in crystal engineering and molecular recognition studies .

Properties

IUPAC Name

5-iodoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZLYYOTNUWNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152504
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-76-8
Record name 2,4-Quinazolinediamine, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-6-iodobenzonitrile (700 mg; 2.83 mmol) is dissolved in dimethylacetamide (5 mL) with guanidine carbonate (766 mg; 4.25 mmol). The vessel is purged with N2, sealed, and heated to 165° C. for 5 hours. After cooling to room temperature, the reaction mixture is placed in the freezer overnight. The precipitate which has formed is removed by filtration and purified by recrystallization from 50% EtOH/water. The resulting solids are filtered and dried at room temperature to yield 158 mg of 5-iodoquinazoline-2,4-diamine.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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